![molecular formula C7H7N3O2S B070077 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 163136-67-2](/img/structure/B70077.png)
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (also known as metformin) is a widely used oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. It was first synthesized in 1922 and has been used clinically since the 1950s. Metformin has been shown to have a variety of effects on the body, including reducing hepatic glucose production, increasing glucose uptake in peripheral tissues, and improving insulin sensitivity.
Mécanisme D'action
The exact mechanism of action of metformin is not fully understood, but it is thought to involve both AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial complex I. Activation of AMPK leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues. Inhibition of mitochondrial complex I leads to a decrease in ATP production, which may contribute to the anti-cancer effects of metformin.
Biochemical and Physiological Effects:
Metformin has a number of biochemical and physiological effects on the body. As mentioned, it reduces hepatic glucose production and increases glucose uptake in peripheral tissues. It also reduces triglyceride and LDL cholesterol levels and may have a beneficial effect on endothelial function. Additionally, metformin has been shown to have anti-aging effects in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using metformin in lab experiments is that it is relatively inexpensive and widely available. Additionally, its effects on glucose metabolism are well understood, making it a useful tool for studying the role of glucose in various physiological processes. However, one limitation is that metformin has a relatively short half-life, which may make it difficult to maintain consistent levels in in vitro experiments.
Orientations Futures
There are a number of potential future directions for research on metformin. One area of interest is its potential use in the treatment of cancer, as mentioned earlier. Additionally, there is growing interest in the use of metformin as an anti-aging agent, as it has been shown to increase lifespan in some animal models. Finally, there is interest in exploring the potential use of metformin in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of metformin involves the reaction of dimethylamine with 2-cyanoguanidine in the presence of hydrogen chloride. The resulting product is then treated with sulfuric acid to yield metformin. This synthesis method is relatively simple and has been used for many years.
Applications De Recherche Scientifique
Metformin has been extensively studied for its potential use in treating a variety of conditions beyond diabetes. For example, research has shown that metformin may have anti-cancer properties, as it has been shown to inhibit cancer cell growth and induce apoptosis in vitro. Additionally, metformin has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
163136-67-2 |
|---|---|
Nom du produit |
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE |
Formule moléculaire |
C7H7N3O2S |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |
Clé InChI |
PBPMLDLIJXVMQP-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
Synonymes |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



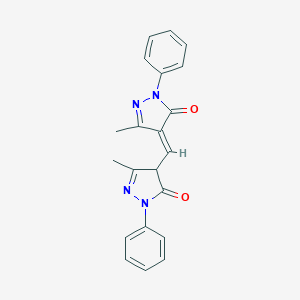
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
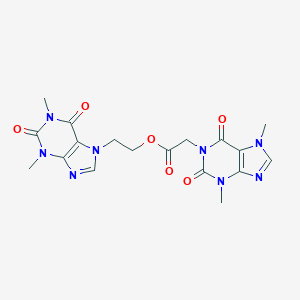


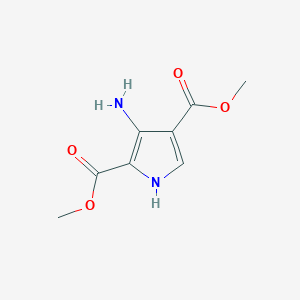
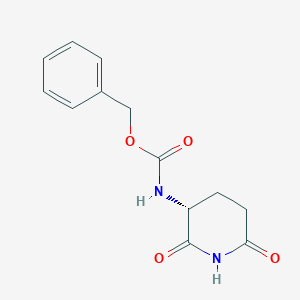
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
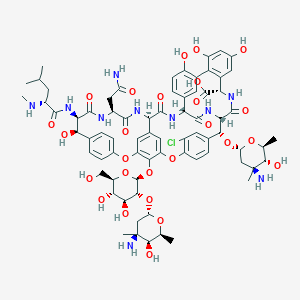
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
